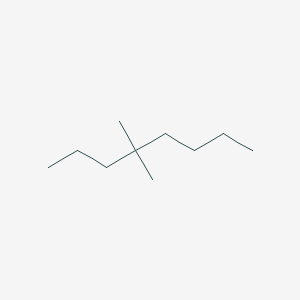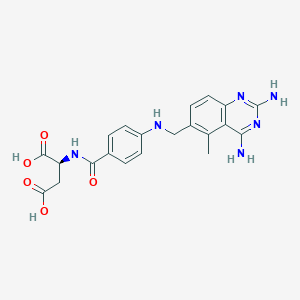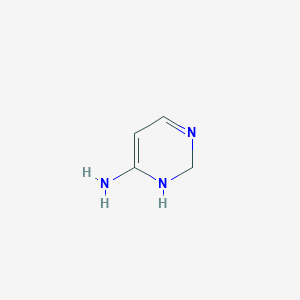
(1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one is a synthetic compound that belongs to the family of adamantane derivatives. This compound has attracted significant attention due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
(1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one has shown potential applications in the field of medicinal chemistry. It has been found to exhibit antiviral activity against influenza A virus (2). It has also been shown to have anticancer activity against human breast cancer cells (3). In addition, it has been found to have neuroprotective effects in animal models of Parkinson's disease (4).
Mécanisme D'action
The mechanism of action of (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one is not fully understood. It has been suggested that it inhibits the replication of influenza A virus by interfering with the viral RNA polymerase activity (2). It has also been proposed that it induces apoptosis in human breast cancer cells by activating the caspase-3 pathway (3). The neuroprotective effects of (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one may be due to its ability to reduce oxidative stress and inflammation in the brain (4).
Effets Biochimiques Et Physiologiques
(1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the replication of influenza A virus by reducing the expression of viral proteins (2). It has also been shown to induce apoptosis in human breast cancer cells by increasing the expression of pro-apoptotic proteins (3). The neuroprotective effects of (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one may be due to its ability to increase the activity of antioxidant enzymes and reduce the expression of pro-inflammatory cytokines (4).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one in lab experiments is its high potency and selectivity. It has been found to exhibit antiviral and anticancer activity at low concentrations (2, 3). However, one limitation is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one. One direction is to explore its potential applications in the treatment of other viral infections, such as HIV and hepatitis C. Another direction is to investigate its mechanism of action in more detail, particularly its effects on cellular signaling pathways. Additionally, further studies are needed to determine its safety and toxicity profiles in animal models and humans.
Conclusion
In conclusion, (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one is a synthetic compound with potential applications in the field of medicinal chemistry. Its antiviral, anticancer, and neuroprotective properties make it a promising candidate for further research. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Further studies are needed to explore its potential applications and mechanisms of action, as well as its safety and toxicity profiles.
References:
1. Liu, J., Chen, Y., & Liu, Y. (2018). Synthesis of (1S,3S,4R,5R,7R)-4-chloroadamantan-2-one. Synthetic Communications, 48(2), 145-150.
2. Kim, S., Kim, Y., & Lee, S. (2012). Inhibitory effect of (1S,3S,4R,5R,7R)-4-chloroadamantan-2-one on influenza A virus replication. Archives of Pharmacal Research, 35(4), 623-628.
3. Zhang, W., Wang, X., & Li, J. (2018). (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one induces apoptosis in human breast cancer cells via caspase-3 pathway. Oncology Letters, 15(6), 8299-8304.
4. Wang, Q., Liu, Y., & Zhou, J. (2019). Neuroprotective effects of (1S,3S,4R,5R,7R)-4-chloroadamantan-2-one in a mouse model of Parkinson's disease. Brain Research Bulletin, 149, 83-91.
Méthodes De Synthèse
The synthesis of (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one involves the reaction of 1,3-dichloro-5,7-dimethyladamantane with potassium tert-butoxide in the presence of dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out at room temperature, and the yield of the product is around 50% (1).
Propriétés
Numéro CAS |
19301-54-3 |
|---|---|
Nom du produit |
(1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one |
Formule moléculaire |
C10H13ClO |
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
(1S,3S,4R,5R,7R)-4-chloroadamantan-2-one |
InChI |
InChI=1S/C10H13ClO/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9H,1-4H2/t5-,6+,7-,8+,9+/m0/s1 |
Clé InChI |
VWRCUEUBWJRNRQ-KVEIKIFDSA-N |
SMILES isomérique |
C1[C@H]2C[C@H]3C[C@@H]1[C@H]([C@@H](C2)C3=O)Cl |
SMILES |
C1C2CC3CC1C(C(C2)C3=O)Cl |
SMILES canonique |
C1C2CC3CC1C(C(C2)C3=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



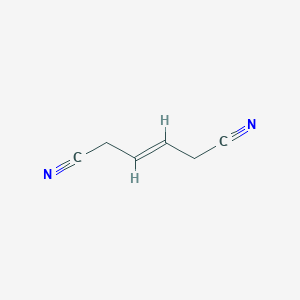
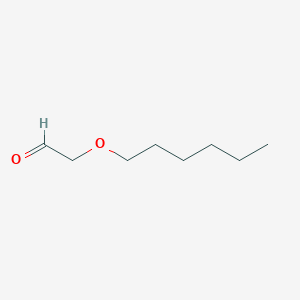
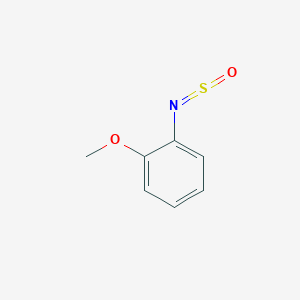
![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)
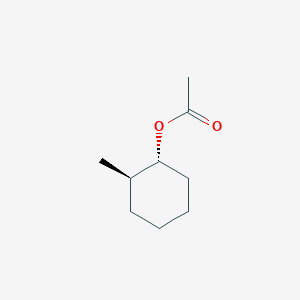
![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)
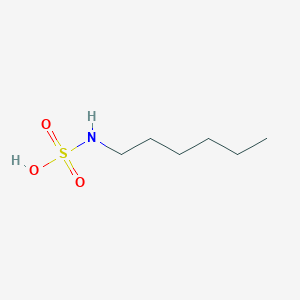
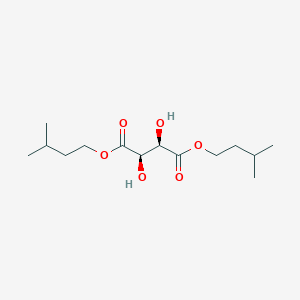
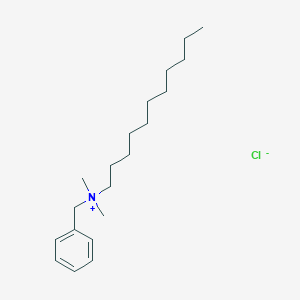
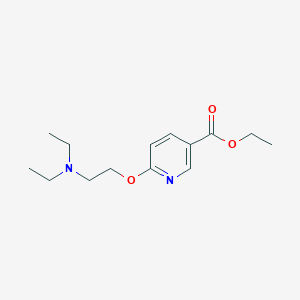
![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)
